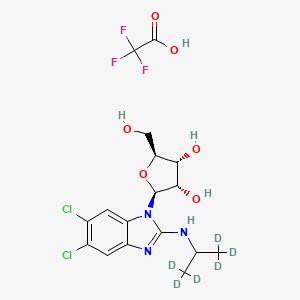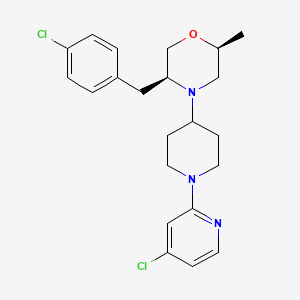
chi3L1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitinase-3-like protein 1 inhibitor 1 (chi3L1-IN-1) is a compound that targets chitinase-3-like protein 1 (CHI3L1), a secreted glycoprotein involved in various physiological and pathological processes, including inflammation, cancer, and tissue remodeling . CHI3L1 is known to play a significant role in chronic inflammatory diseases and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Core Structure: This step usually involves the construction of the core scaffold of the molecule through reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This can include reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography, and its structure is confirmed using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of chi3L1-IN-1 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-scale reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Chi3L1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various functionalized analogs of this compound.
Scientific Research Applications
Chi3L1-IN-1 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of CHI3L1 in cancer progression and to develop potential therapeutic strategies targeting CHI3L1.
Inflammation Studies: The compound helps in understanding the involvement of CHI3L1 in chronic inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
Biomarker Research: This compound is used to investigate CHI3L1 as a potential biomarker for various diseases, including cancer and chronic inflammatory conditions.
Mechanism of Action
Chi3L1-IN-1 exerts its effects by inhibiting the activity of CHI3L1. CHI3L1 interacts with various receptors and signaling pathways involved in inflammation and cancer progression . By inhibiting CHI3L1, this compound can:
Reduce Inflammation: By blocking the pro-inflammatory effects of CHI3L1.
Inhibit Tumor Growth: By interfering with CHI3L1-mediated signaling pathways that promote cancer cell proliferation, invasion, and migration.
Comparison with Similar Compounds
Similar Compounds
YKL-40: Another chitinase-like protein involved in inflammation and cancer.
CHI3L2: A related protein with similar functions but different tissue distribution and roles.
Uniqueness of Chi3L1-IN-1
This compound is unique in its high specificity and potency in inhibiting CHI3L1. This makes it a valuable tool for studying the specific roles of CHI3L1 in various diseases and for developing targeted therapies.
Properties
Molecular Formula |
C22H27Cl2N3O |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S,5S)-5-[(4-chlorophenyl)methyl]-4-[1-(4-chloropyridin-2-yl)piperidin-4-yl]-2-methylmorpholine |
InChI |
InChI=1S/C22H27Cl2N3O/c1-16-14-27(21(15-28-16)12-17-2-4-18(23)5-3-17)20-7-10-26(11-8-20)22-13-19(24)6-9-25-22/h2-6,9,13,16,20-21H,7-8,10-12,14-15H2,1H3/t16-,21-/m0/s1 |
InChI Key |
GQUVGWGVUVRLTF-KKSFZXQISA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |
Canonical SMILES |
CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NC=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
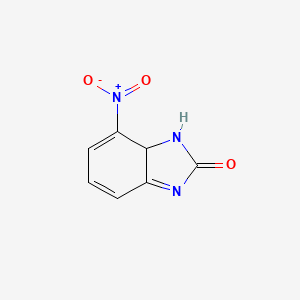
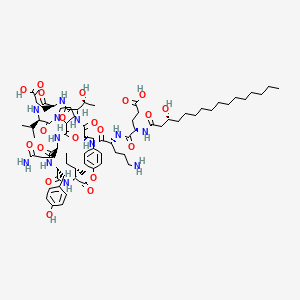

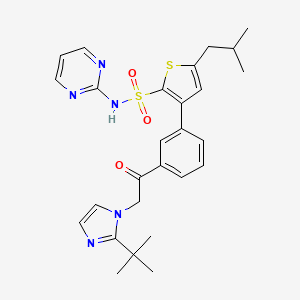
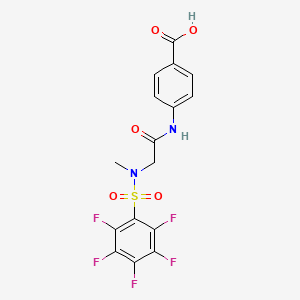
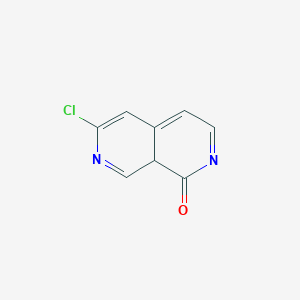
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
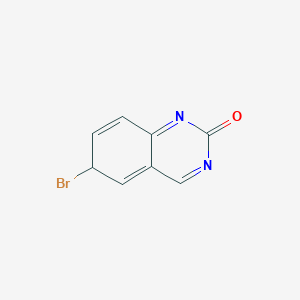

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
